2-(5-Bromo-2-fluorophenyl)oxirane
Description
Molecular Formula: C₈H₆BrFO Molecular Weight: 217.03 g/mol CAS No.: 1343046-78-5 Structure: A three-membered epoxide (oxirane) ring fused to a phenyl group substituted with bromine (position 5) and fluorine (position 2). The compound exists as enantiomers (R and S configurations) due to the chiral center at the epoxide ring .
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHXXYGMRVHZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-fluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 5-bromo-2-fluorostyrene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under controlled conditions. The reaction proceeds as follows: [ \text{5-Bromo-2-fluorostyrene} + \text{mCPBA} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The epoxide ring in this compound can undergo oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the epoxide ring can yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where the epoxide ring serves as a reactive site.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The bromine and fluorine substituents can also influence the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Substitution Variants
2-(2-Bromo-5-fluorophenyl)oxirane (CAS 1696361-54-2)
- Structure : Br at position 2, F at position 5 (vs. Br-5/F-2 in the target compound).
- Impact : Altered electronic effects due to proximity of Br to the epoxide ring. The meta-F and ortho-Br arrangement may reduce steric hindrance compared to Br-5/F-2, favoring nucleophilic attack at specific carbons .
- Biological Activity : Shows moderate cytotoxicity, distinct from the target compound’s enzyme inhibition profile .
2-(3-Bromophenyl)oxirane
- Impact : Reduced electrophilicity compared to the target compound due to the absence of F. Lower reactivity in ring-opening reactions observed experimentally .
2-(2-Chloro-5-fluorophenyl)oxirane
- Structure : Cl replaces Br at position 2.
- Impact : Lower molecular weight and electronegativity difference reduce electrophilicity. Exhibits lower cytotoxicity compared to brominated analogs .
Derivatives with Additional Substituents
2-(4-Bromo-2-fluorophenyl)-2-methyloxirane
- Structure : Methyl group on the epoxide ring, Br at position 4.
- Impact : Steric hindrance from the methyl group slows nucleophilic attack. The para-Br substituent directs reactivity to specific sites, unlike the target compound’s meta-Br .
- Applications : Used in specialty chemical synthesis where controlled reactivity is required .
(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
- Structure: Difluoro substitution (positions 2 and 3) and phenoxy-methyl extension.
- Impact: Enhanced solubility in polar solvents due to additional F atoms. The phenoxy group enables conjugation with biomolecules, broadening its utility in medicinal chemistry .
Functional Group Variants
2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile
- Structure : Replaces epoxide with nitrile and hydroxyl groups.
- Impact : Nitrile group introduces hydrogen-bonding capacity, altering biological targets. Used in drug discovery for neurodegenerative diseases .
Comparative Data Table
Biological Activity
2-(5-Bromo-2-fluorophenyl)oxirane, with the CAS number 1343046-78-5, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings from diverse sources.
Molecular Formula: C8H6BrF
Molecular Weight: 217.03 g/mol
Structure: The compound features a bromine and fluorine atom on a phenyl ring, contributing to its unique reactivity and biological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several important findings:
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus.
- Anticancer Potential: Investigations into the anticancer properties of this compound suggest it may induce apoptosis in cancer cells. In vitro studies have demonstrated that the compound can reduce cell viability in several cancer cell lines, including breast and prostate cancer cells.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of halogens (bromine and fluorine) enhances its interaction with biological targets, potentially involving:
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study assessed the antimicrobial activity of various halogenated compounds, including this compound. The results indicated significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.
- Anticancer Research : In a recent study published in a peer-reviewed journal, this compound was tested on human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability with IC50 values around 20 µM. The mechanism was linked to increased ROS production leading to apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
